molecular formula C18H25N7 B2706360 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415531-96-1

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2706360
CAS No.: 2415531-96-1
M. Wt: 339.447
InChI Key: JROKZCKIYITVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and piperazine groups, as well as a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution with Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halide in the presence of a base.

    Piperazine Ring Formation: The piperazine ring is formed by reacting the ethyl-substituted pyrimidine with piperazine under reflux conditions.

    Pyrrolidine Ring Introduction: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrimidine rings.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
  • 4-[4-(5-Propylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
  • 4-[4-(5-Butylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

Uniqueness

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-15-12-19-18(20-13-15)25-9-7-24(8-10-25)17-11-16(21-14-22-17)23-5-3-4-6-23/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROKZCKIYITVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.